Cas no 2481-53-0 (4-(3-fluorophenyl)-3-buten-2-one)

4-(3-fluorophenyl)-3-buten-2-one structure
2481-53-0 structure
Product Name:4-(3-fluorophenyl)-3-buten-2-one
Numero CAS:2481-53-0
MF:C10H9FO
MW:164.176266431808
CID:1418422
PubChem ID:23269545
Update Time:2025-04-20

4-(3-fluorophenyl)-3-buten-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(3-fluorophenyl)-3-buten-2-one
    • 3,3-dimethyl-1-methylsulfanyl-butan-2-one oxime
    • 1-(methylthio)methyl-2,2-dimethyl propionaldoxime
    • 3,3-dimethyl-1-methylthio-2-butane oxime
    • 3,3-Dimethyl-1-methylthio-2-butanone oxime
    • LS-46727
    • EINECS 254-344-3
    • 3,3-Dimethyl-1-(methylthio)butan-2-one oxime
    • 4-(3-fluoro-phenyl)-but-3-en-2-one
    • 2-BUTANONE, 3,3-DIMETHYL-1-(METHYLTHIO)-, OXIME
    • BRN 2039406
    • 1-(m-Fluorophenyl)-1-buten-3-on
    • AC1O74M8
    • 3,3-dimethyl-1-methylsulfanyl-butan-2-one oxime; 1-(methylthio)methyl-2,2-dimethyl propionaldoxime; 3,3-dimethyl-1-methylthio-2-butane oxime; 3,3-Dimethyl-1-methylthio-2-butanone oxime; LS-46727; EINECS 254-344-3; 3,3-Dimethyl-1-(methylthio)butan-2-one oxime; 4-(3-fluoro-phenyl)-but-3-en-2-one; 2-BUTANONE, 3,3-DIMETHYL-1-(METHYLTHIO)-, OXIME; BRN 2039406; 1-(m-Fluorophenyl)-1-buten-3-on; AC1O74M8;
    • EN300-1846749
    • (E)-4-(3-fluorophenyl)but-3-en-2-one
    • 38675-91-1
    • 3-Buten-2-one,4-(3-fluorophenyl)-
    • DTXSID50876252
    • SCHEMBL455051
    • 2481-53-0
    • AKOS013590194
    • 4-(3-fluorophenyl)but-3-en-2-one
    • HMPIVEBXKYNVET-AATRIKPKSA-N
    • CHEMBL73146
    • SCHEMBL455052
    • Inchi: 1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+
    • Chiave InChI: HMPIVEBXKYNVET-AATRIKPKSA-N
    • Sorrisi: FC1=CC=CC(/C=C/C(C)=O)=C1

Proprietà calcolate

  • Massa esatta: 164.06377
  • Massa monoisotopica: 164.063743068g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 186
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 17.1Ų

Proprietà sperimentali

  • Densità: 1.107
  • Punto di ebollizione: 259.929°C at 760 mmHg
  • Punto di infiammabilità: 104.41°C
  • Indice di rifrazione: 1.544
  • PSA: 17.07
  • LogP: 2.42790
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd